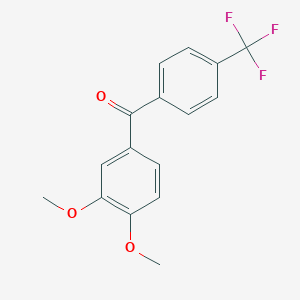
4'-Trifluoromethyl-3,4-dimethoxybenzophenone
Description
4’-Trifluoromethyl-3,4-dimethoxybenzophenone, often abbreviated as TMK, is a chemical compound with the molecular formula C16H13F3O3 . It is a white crystalline solid and is a ketone compound with a stable structure . It has good solubility in common organic solvents, such as ethanol and toluene .
Synthesis Analysis
The synthesis of TMK is quite diverse. One common method involves the esterification of trifluoroacetic acid and p-cresol by trifluoroacetic anhydride and a certain catalyst .Molecular Structure Analysis
The molecular structure of TMK consists of a benzophenone core with a trifluoromethyl group at the 4’ position and two methoxy groups at the 3 and 4 positions . The molecular weight is 310.27 g/mol .Chemical Reactions Analysis
TMK is a stable ketone compound that can react with other compounds and participate in organic synthesis reactions . It is used in the synthesis, analysis, and research of complex organic compounds .Physical And Chemical Properties Analysis
TMK has a density of 1.245 and a melting point of about 40-45 degrees Celsius . It is soluble in common organic solvents like ethanol and toluene .Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAHGUGVCQZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558637 | |
| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-99-8 | |
| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
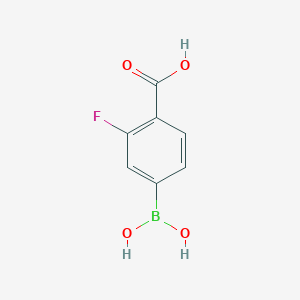
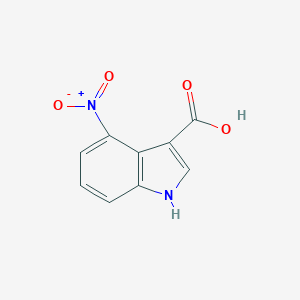

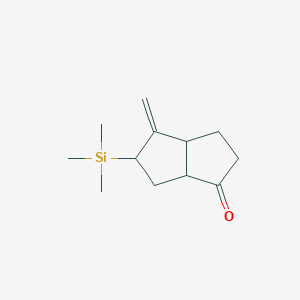

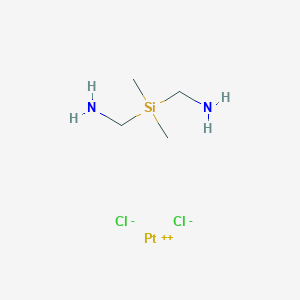
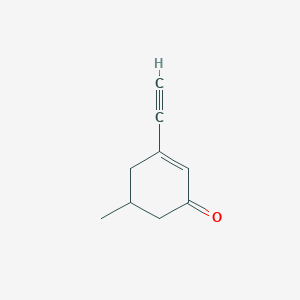
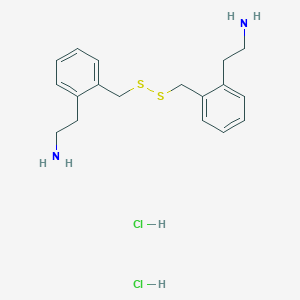
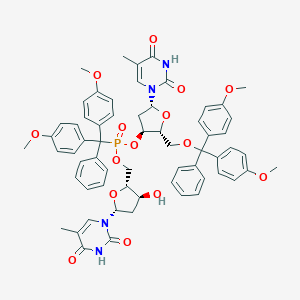
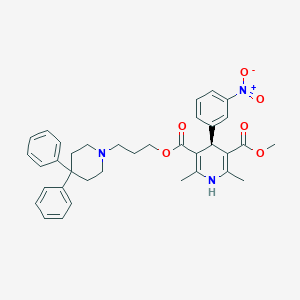
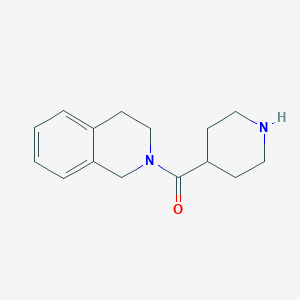


![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)
